molecular formula C10H14N2O B13323010 2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine

Cat. No.: B13323010
M. Wt: 178.23 g/mol
InChI Key: JZUBPYCRFLSULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethoxy precursor, followed by its introduction to the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyridine ring, resulting in a diverse array of compounds.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine include other pyridine derivatives with different substituents, such as:

  • 2-(Cyclopropylmethoxy)-3-iodopyridine
  • 2-(Cyclopropylmethoxy)phenyl derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-5-methylpyridin-4-amine

InChI

InChI=1S/C10H14N2O/c1-7-5-12-10(4-9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,11,12)

InChI Key

JZUBPYCRFLSULC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.